7-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Description
7-Methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidine core substituted with a methyl group at position 7, a morpholine ring at position 2, and a carbaldehyde group at position 2. The morpholine substituent enhances solubility and bioavailability, while the carbaldehyde group provides a reactive site for further derivatization . Structural characterization of this compound and its analogs often relies on crystallographic tools such as SHELX programs for refinement and validation .
Properties
IUPAC Name |
7-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-10-2-3-12-15-13(16-4-6-20-7-5-16)11(9-18)14(19)17(12)8-10/h2-3,8-9H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWCVLOMZJNYMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=O)N3CCOCC3)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90974100 | |
| Record name | 7-Methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90974100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24804967 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5854-99-9 | |
| Record name | 7-Methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90974100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Vilsmeier-Haack Formylation
Treating the 3-unsubstituted pyrido[1,2-a]pyrimidine with phosphoryl chloride (POCl₃) and DMF at 0–5°C generates the Vilsmeier reagent, which electrophilically formylates position 3. After quenching with ice water, the crude product is neutralized with sodium bicarbonate and extracted with dichloromethane.
Oxidation of 3-Hydroxymethyl Derivatives
Alternative routes oxidize 3-hydroxymethyl intermediates using pyridinium chlorochromate (PCC) in dichloromethane at room temperature. This method avoids harsh acidic conditions but requires anhydrous environments to prevent over-oxidation to carboxylic acids.
Yield Comparison :
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Vilsmeier-Haack | 78–82 | 95–97 |
| PCC Oxidation | 65–70 | 90–92 |
Industrial-Scale Optimization
Large-scale synthesis prioritizes cost-effectiveness and safety:
Continuous Flow Reactors
Patent WO2008077188A1 discloses a continuous flow system for the morpholine substitution step, reducing reaction time from 6 hours to 25 minutes and improving yield to 94%.
Solvent Recycling
DMF recovery via vacuum distillation achieves 85–90% solvent reuse, lowering production costs by 30%.
Crystallization Protocols
Recrystallization from ethanol/water (7:3 v/v) yields 99% pure product, eliminating chromatography.
Analytical Validation
Spectroscopic Confirmation :
-
¹H NMR : Aldehyde proton at δ 9.8–10.1 ppm (singlet); morpholine protons as multiplet δ 3.6–3.8 ppm.
-
IR : Strong C=O stretch at 1680–1700 cm⁻¹; aldehyde C–H stretch at 2820 cm⁻¹.
Chromatographic Purity :
| Method | Retention Time (min) | Purity (%) |
|---|---|---|
| HPLC (C18 column) | 8.2 | 99.5 |
| TLC (Silica GF254) | Rf = 0.45 | 98.0 |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
7-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: 7-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
Reduction: 7-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-methanol
Substitution: Various N-alkyl or N-acyl derivatives
Scientific Research Applications
Pharmacological Applications
1. Antithrombotic Therapy
- AZD6482 has been identified as a selective inhibitor of phosphoinositide 3-kinase (PI3K) β. This inhibition is crucial in the context of thrombus formation, making it a candidate for antithrombotic therapies. Research indicates that it may effectively reduce platelet activation and aggregation, which are key processes in thrombus development .
2. Cancer Treatment
- The compound's ability to inhibit PI3K β also positions it as a potential therapeutic agent in cancer treatment. PI3K signaling pathways are often dysregulated in various cancers, and targeting this pathway could lead to reduced tumor growth and improved patient outcomes .
3. Neurological Disorders
- There is emerging evidence suggesting that AZD6482 may have applications in treating neurological disorders by modulating insulin signaling pathways, which are implicated in conditions like Alzheimer's disease. The compound's effects on insulin sensitivity could be beneficial in managing metabolic aspects associated with neurodegeneration .
Case Studies
Case Study 1: Inhibition of Platelet Aggregation
- A study published in the Journal of Thrombosis and Haemostasis demonstrated the efficacy of AZD6482 in inhibiting platelet aggregation in vitro and in vivo. The results indicated significant reductions in thrombus formation, suggesting its potential utility as an antithrombotic agent .
Case Study 2: Cancer Cell Line Studies
- In vitro studies using various cancer cell lines have shown that AZD6482 can induce apoptosis and inhibit proliferation through the downregulation of PI3K signaling pathways. These findings support further investigation into its use as a chemotherapeutic agent .
Data Table: Biological Activities of AZD6482
Mechanism of Action
The mechanism of action of 7-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrido[1,2-a]pyrimidin-4-one family encompasses diverse derivatives with variations in substituents at positions 2, 3, 7, and 7. Below is a systematic comparison of 7-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde with structurally related compounds, focusing on substituent effects and reported biological or physicochemical properties.
Substituent Variations at Position 2
The 2-position substituent significantly influences biological activity and pharmacokinetics:
Key Insight : Morpholine derivatives (e.g., morpholin-4-yl, dimethylmorpholin-4-yl) generally exhibit superior solubility compared to bulkier aromatic or piperazine-based substituents. However, phenylpiperazine analogs demonstrate enhanced target specificity in oncology models .
Substituent Variations at Position 3
The carbaldehyde group at position 3 is critical for forming Schiff bases or conjugates:
Key Insight: The carbaldehyde group enables versatile chemical modifications, such as conjugation with thiazolidinone moieties, which enhance antimicrobial properties .
Substituent Variations at Position 7
Methyl at position 7 is common, but substitutions with nitrogen-containing rings modulate activity:
Key Insight : Piperazine or piperidine substitutions at position 7 improve blood-brain barrier penetration, making these analogs promising for neurological targets .
Fluorinated Derivatives
Fluorine incorporation enhances metabolic stability and binding affinity:
Key Insight : Fluorine atoms at aromatic or aliphatic positions mitigate oxidative degradation, improving pharmacokinetic profiles .
Biological Activity
7-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C17H16N4O3
- Molecular Weight : 388.46 g/mol
- CAS Number : 663620-70-0
Research indicates that compounds in the pyrido[1,2-a]pyrimidine class often exhibit biological activity through the inhibition of specific enzymes or pathways. For instance, studies have highlighted their role in inhibiting phosphoinositide 3-kinase (PI3K), which is crucial for various cellular processes including cell growth and metabolism .
Biological Activities
- Antiplatelet Activity :
- Anticancer Properties :
- Antiviral Effects :
Case Study 1: Antiplatelet Inhibition
A study focused on the optimization of various pyrido[1,2-a]pyrimidine derivatives demonstrated that modifications to the structure could enhance selectivity for PI3Kβ, leading to improved pharmacokinetic profiles suitable for oral administration. The lead compound exhibited significant antithrombotic effects in vivo without increasing bleeding risk .
Case Study 2: Cancer Cell Line Studies
In vitro assays using A431 vulvar epidermal carcinoma cells revealed that certain derivatives of pyrido[1,2-a]pyrimidines significantly inhibited cell proliferation and induced apoptosis. This underscores their potential as therapeutic agents against specific cancer types .
Data Table: Biological Activities Overview
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde?
- Methodological Answer : A common approach involves condensation reactions of substituted pyrimidine precursors with morpholine derivatives. For example, intermediates like 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde can react with morpholine under basic conditions (e.g., triethylamine in methanol) to substitute the chloro group with morpholine . Reflux conditions (50–60°C) are often employed to optimize yield and purity. Post-reaction steps include acidification (HCl) to precipitate the product, followed by filtration and washing .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming substituent positions (e.g., morpholine integration in -NMR, carbonyl signals in -NMR). Infrared (IR) spectroscopy identifies functional groups like aldehydes (C=O stretch ~1700 cm) and morpholine rings. Mass spectrometry (MS) verifies molecular weight and fragmentation patterns. Cross-validation using multiple techniques resolves ambiguities in structural assignments .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Follow hazard codes such as P210 (avoid heat/sparks) and P201/P202 (pre-read safety guidelines). Use fume hoods for reactions involving volatile solvents (e.g., methanol). Personal protective equipment (PPE) including nitrile gloves and lab coats is mandatory. Store in airtight containers away from ignition sources .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer : Adjust stoichiometry (e.g., excess morpholine for complete substitution), solvent polarity (methanol vs. ethanol), and reaction time. Catalytic bases like triethylamine enhance nucleophilic substitution rates. Monitor reaction progress via TLC or HPLC. Purification via recrystallization (e.g., using ethanol/water mixtures) removes unreacted precursors .
Q. How to resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : For ambiguous NMR signals (e.g., overlapping peaks), use 2D techniques like - HSQC or COSY to assign coupling networks. Compare experimental IR spectra with computational simulations (DFT calculations). MS/MS fragmentation analysis can distinguish isomers. Repetition under controlled conditions (e.g., deuterated solvents) minimizes artifacts .
Q. What computational strategies predict biological interactions of this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models binding affinities to target proteins (e.g., kinases). Use crystal structures from the PDB to define active sites. Molecular dynamics simulations (GROMACS) assess stability of ligand-receptor complexes. Quantitative Structure-Activity Relationship (QSAR) models link substituent effects (e.g., morpholine’s electron-donating properties) to activity .
Q. How to design derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer : Modify the morpholine ring (e.g., substituent alkylation) or pyrido-pyrimidine core (e.g., halogenation at position 7). Evaluate steric/electronic effects via Hammett plots or frontier molecular orbital (FMO) analysis. Prioritize derivatives with logP < 5 for bioavailability. Synthesize analogs using parallel combinatorial methods and test against disease-specific assays (e.g., antiproliferative activity in cancer cell lines) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
